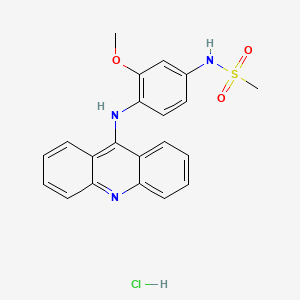

Amsacrina clorhidrato

Descripción general

Descripción

Amsacrine hydrochloride, also known as m-AMSA or acridinyl anisidide, is an inhibitor of topoisomerase II with antineoplastic activity . It is an aminoacridine derivative and a potent intercalating antineoplastic agent . It is effective in the treatment of acute leukemias and malignant lymphomas, but has poor activity in the treatment of solid tumors .

Synthesis Analysis

Amsacrine was first synthesized in 1970 by Professor Cain and colleagues . A study of amsacrine analogues led to the synthesis of N-[2-(dimethylamino)-ethyl]-acridine-4-carboxamide (DACA), which had novel features .Molecular Structure Analysis

The molecular formula of Amsacrine hydrochloride is C21H20ClN3O3S . The average molecular weight is 429.92 . The IUPAC name is N-(4-(acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide .Physical And Chemical Properties Analysis

Amsacrine hydrochloride is a small molecule . The water solubility, logP, logS, pKa, hydrogen acceptor count, hydrogen donor count, polar surface area, refractivity, polarizability, number of rings, bioavailability, Ghose filter, Veber’s rule, and MDDR-like rule are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Agente Anticancerígeno

La amsacrina clorhidrato es un potente agente antineoplásico intercalante . Fue sintetizada por primera vez en 1970 y mostró una excelente actividad preclínica . Se sometió a ensayos clínicos en 1978 bajo los auspicios del Instituto Nacional del Cáncer de EE. UU., mostrando actividad contra la leucemia linfoblástica aguda .

Fármaco de Unión al ADN

La this compound es un fármaco que se une al ADN . En 1984, la enzima topoisomerasa II se identificó como un objetivo molecular para la amsacrina, actuando para envenenar esta enzima e inducir roturas de doble cadena del ADN .

Tratamiento de Leucemias Agudas y Linfomas Malignos

La this compound es efectiva en el tratamiento de leucemias agudas y linfomas malignos . Se ha encontrado que tiene una actividad significativa contra la leucemia aguda humana .

Terapia Combinada

La this compound se usa con frecuencia en combinación con otros agentes antineoplásicos en protocolos de quimioterapia . Este enfoque mejora la efectividad del tratamiento.

Inhibidor de la Topoisomerasa II

La this compound inhibe las enzimas topoisomerasa II (topo II) . Esta inhibición conduce a la prevención de la replicación y transcripción del ADN, provocando la muerte celular.

Herramienta de Investigación

La this compound se utiliza como herramienta de investigación en el estudio de la biología celular y el tratamiento del cáncer . Ayuda a comprender la acción de los fármacos citotóxicos que se unen al ADN .

Mecanismo De Acción

Target of Action

Amsacrine hydrochloride primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, and topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA. The drug’s interaction with these targets disrupts the normal functioning of cells, particularly those that are rapidly dividing .

Mode of Action

Amsacrine hydrochloride interacts with its targets through intercalation and external binding . It has a base specificity for A-T pairs in the DNA . The drug appears to cleave DNA by inducing double-stranded breaks . It also inhibits the action of topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription .

Biochemical Pathways

The intercalation of amsacrine hydrochloride into DNA and its inhibition of topoisomerase II disrupt the normal biochemical pathways of DNA replication and transcription . This disruption prevents the cell from replicating its DNA and producing necessary proteins, leading to cell death .

Pharmacokinetics

It is known that the drug is used in combination with other antineoplastic agents in chemotherapy protocols .

Result of Action

The result of amsacrine hydrochloride’s action is the death of rapidly dividing cells, such as those found in acute leukemias and malignant lymphomas . The drug has poor activity in the treatment of solid tumors . It produces consistent but acceptable myelosuppression and cardiotoxic effects .

Action Environment

Safety and Hazards

Amsacrine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, suitable extinguishing agents include water spray, carbon dioxide, dry chemical powder, or foam .

Propiedades

IUPAC Name |

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S.ClH/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-13,24H,1-2H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDISRLXRMMTXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037186 | |

| Record name | 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54301-15-4 | |

| Record name | Amsacrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54301-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Amsacrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054301154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Amsa hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amsacrine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMSACRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HX4K4CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

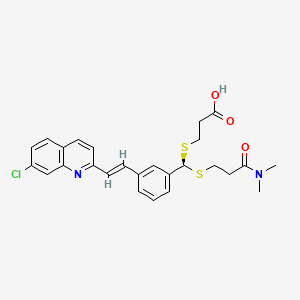

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

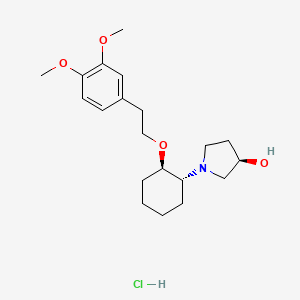

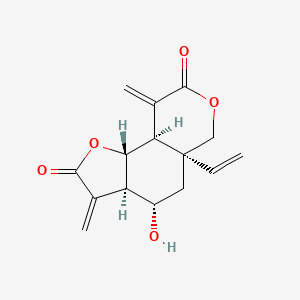

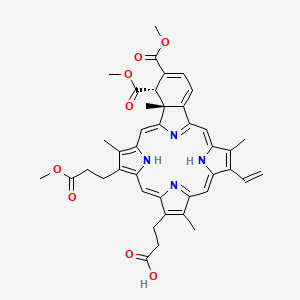

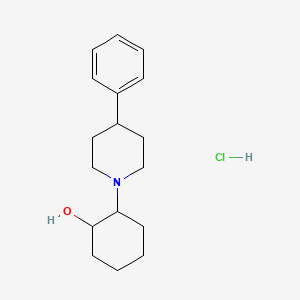

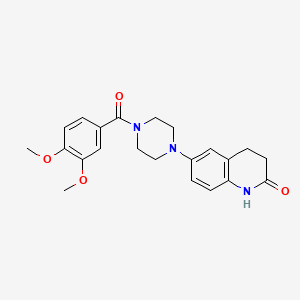

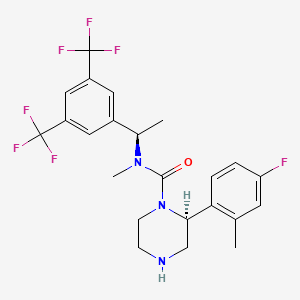

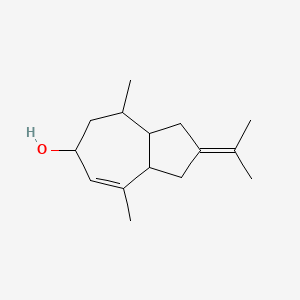

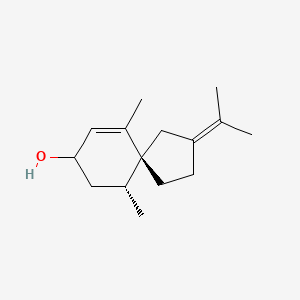

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.